![molecular formula C10H11BrClN B2451023 5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197053-32-8](/img/structure/B2451023.png)
5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride
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Overview
Description
5’-Bromospiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C10H10BrN . It has a molecular weight of 224.1 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Physical and Chemical Properties The compound is a solid, semi-solid, or liquid at room temperature .
Scientific Research Applications
Chemical Synthesis and Transformations :
- Tomilov et al. (1998) explored the regioselective 1,3-dipolar cycloaddition of diazocyclopropane with vinyl bromide, yielding 5-bromospiro(1-pyrazoline-3,1′-cyclopropane). This study also investigated reactions with nucleophilic reagents, which can occur with retention or opening of the cyclopropane ring (Tomilov et al., 1998).
- Donskaya and Lukovskii (1991) described the synthesis of 5,5-Dichloro-6-bromospiro[2.3]hexan-4-one through the reaction of (bromomethylene)cyclopropane with dichloroketene. This compound undergoes rearrangement into other derivatives under specific conditions (Donskaya & Lukovskii, 1991).
Reactivities and Structural Analysis :
- Tomilov et al. (2000) studied the reactivity of azimines, adducts of phthalimidonitrene with 5-bromospiro[1-pyrazoline-3,1′-cyclopropane], showing diverse transformations and structure establishment through NMR spectra and X-ray diffraction data (Tomilov et al., 2000).
Biological Activity and Potential Applications :
- Bertamino et al. (2013) synthesized analogues of spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H,7aH)-trione, exhibiting antiproliferative activity and p53 modulation. This research indicates potential therapeutic applications in cancer treatment (Bertamino et al., 2013).
- Reddy et al. (2015) developed libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones, evaluating their anticancer activity against various human cancer cell lines. Compounds in this series showed significant activity, especially against prostate cancer, suggesting their use as potential anticancer agents (Reddy et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN.ClH/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9;/h1-2,5,12H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVSINPFRLXACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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